molecular formula C14H12BrFO B14766432 4-Bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl

4-Bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl

Cat. No.: B14766432
M. Wt: 295.15 g/mol
InChI Key: YVTOOBROMDNJGC-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound is characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyls .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-2-fluoro-4-(4-methoxyphenyl)-5-methylbenzene

InChI

InChI=1S/C14H12BrFO/c1-9-7-13(15)14(16)8-12(9)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3

InChI Key

YVTOOBROMDNJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)OC)F)Br

Origin of Product

United States

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